molecular formula C12H10N2O4 B15066812 5-Nitro-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione

5-Nitro-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione

Cat. No.: B15066812
M. Wt: 246.22 g/mol
InChI Key: KVSSPJBETNXCTE-UHFFFAOYSA-N
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Description

5-Nitro-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a nitro-substituted benzene derivative with a suitable amine can lead to the formation of the indole ring system .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substituting agents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

5-Nitro-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Nitro-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Nitro-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione include:

Uniqueness

The uniqueness of this compound lies in its specific nitro and indole functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C12H10N2O4

Molecular Weight

246.22 g/mol

IUPAC Name

5-nitro-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione

InChI

InChI=1S/C12H10N2O4/c15-11-8-5-9(14(17)18)6-3-1-2-4-7(6)10(8)13-12(11)16/h5H,1-4H2,(H,13,15,16)

InChI Key

KVSSPJBETNXCTE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C3C(=CC(=C2C1)[N+](=O)[O-])C(=O)C(=O)N3

Origin of Product

United States

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